molecular formula C9H9F3O3 B8249850 1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene CAS No. 851341-38-3

1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene

Cat. No. B8249850
CAS RN: 851341-38-3
M. Wt: 222.16 g/mol
InChI Key: CZVOJCFXHVYKJF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure of “1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene” is not provided in the sources retrieved .

Scientific Research Applications

  • Catalytic Cyclocondensation and Pillararene Formation : Kou et al. (2010) investigated the catalytic cyclocondensation of a compound similar to 1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene, leading to the formation of pillararenes, a type of cyclic oligomers. These pillararenes encapsulate guest molecules, suggesting applications in molecular recognition and host-guest chemistry (Kou et al., 2010).

  • Electron Acceptance and Redox Properties : Beer et al. (2002) explored the electron acceptance capabilities of 1,3,5-acceptor-substituted benzenes, including a methoxy-substituted derivative. The study indicated potential applications in designing materials with specific redox properties (Beer et al., 2002).

  • Inifer Mechanism in Polymerization : Dittmer et al. (1992) examined the interaction of 1,4-bis(1-methoxy-1-methylethyl)benzene, a compound structurally related to this compound, with BCl3 in CH2Cl2. This research is significant for understanding the inifer mechanism, which is crucial in cationic polymerizations, indicating potential applications in polymer science (Dittmer et al., 1992).

  • Electron-Withdrawing Properties of the Trifluoromethoxy Group : Castagnetti and Schlosser (2002) focused on the electron-withdrawing properties of the trifluoromethoxy group, demonstrating its superiority over both methoxy and trifluoromethyl groups. This research provides insights into the unique electronic characteristics of compounds containing the trifluoromethoxy group, such as this compound (Castagnetti & Schlosser, 2002).

Mechanism of Action

The mechanism of action of “1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene” is not specified in the sources retrieved. It’s important to note that the mechanism of action would depend on the specific context in which the compound is used .

Safety and Hazards

The safety and hazards associated with “1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene” are not specified in the sources retrieved. It’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

1-(methoxymethoxy)-3-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O3/c1-13-6-14-7-3-2-4-8(5-7)15-9(10,11)12/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVOJCFXHVYKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=CC=C1)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701245674
Record name 1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

851341-38-3
Record name 1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851341-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Methoxymethoxy)-3-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701245674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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